molecular formula C12H16ClF3N2O2 B1517772 2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride CAS No. 1153236-60-2

2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

Cat. No. B1517772
CAS RN: 1153236-60-2
M. Wt: 312.71 g/mol
InChI Key: ZSKPYVICBBWAPK-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride (2-MEA-N-TFMA) is a small molecule that has been studied for its potential applications in pharmaceuticals, biochemistry, and physiology. 2-MEA-N-TFMA is a synthetic compound derived from the reaction of 2-methoxyethylamine and 2-(trifluoromethyl)phenylacetamide hydrochloride. It has been studied for its ability to bind to proteins and act as a ligand, and has also been tested for its potential use as a drug delivery vehicle.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

  • Studies on chloroacetamide herbicides, such as acetochlor and metolachlor, have shown their metabolism in rat and human liver microsomes, highlighting the metabolic pathways that could be relevant for understanding the behavior of similar compounds in biological systems (Coleman et al., 2000).

Radiosynthesis for Metabolism Studies

  • Research on the chloroacetanilide herbicide acetochlor involved radiosynthesis to facilitate studies on its metabolism and mode of action, which may offer insights into techniques for investigating the metabolism of similar compounds (Latli & Casida, 1995).

Amide Derivatives in Anion Coordination

  • The study of different amide derivatives, including their spatial orientations and interactions with anions, provides a basis for understanding the structural and functional aspects of similar chemical entities (Kalita & Baruah, 2010).

Hydrogenation for Green Synthesis

  • The green synthesis approach for producing N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, via hydrogenation could offer sustainable methodologies for synthesizing related compounds (Zhang, 2008).

properties

IUPAC Name

2-(2-methoxyethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2.ClH/c1-19-7-6-16-8-11(18)17-10-5-3-2-4-9(10)12(13,14)15;/h2-5,16H,6-8H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKPYVICBBWAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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